Peripheral Benzodiazepine Receptor (PBR) Binding Affinity: IC50 = 19.9 nM for 1-Ethyl-6-methyl-1H-1,3-benzodiazole in Rat Cerebral Cortex Membranes
1-Ethyl-6-methyl-1H-1,3-benzodiazole demonstrates quantifiable binding affinity for the peripheral benzodiazepine receptor (PBR, also known as translocator protein or TSPO) with an IC50 value of 19.9 nM, as measured by displacement of [3H]-PK 11195 from rat cerebral cortex membranes [1]. In a parallel assay using rat ovary membranes, the compound exhibits an IC50 of 41.7 nM, indicating tissue-dependent variation in binding [1]. In contrast, benzimidazole derivatives lacking the N1-ethyl substitution or bearing different substitution patterns on the fused benzene ring have been reported to show substantially reduced affinity (IC50 > 1 µM) for the benzodiazepine binding site of GABAₐ receptors, as documented in patent literature describing structure-activity relationships for this chemical class [2]. The presence of both the N1-ethyl and C6-methyl substituents appears critical for achieving sub-100 nM affinity at peripheral benzodiazepine receptor sites.
| Evidence Dimension | PBR binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 19.9 nM (cerebral cortex); IC50 = 41.7 nM (ovary) |
| Comparator Or Baseline | Unsubstituted or differently substituted benzimidazole analogs: reported IC50 > 1 µM at GABAₐ benzodiazepine site |
| Quantified Difference | ≥50-fold higher affinity for 1-ethyl-6-methyl derivative relative to less substituted analogs |
| Conditions | Displacement of [3H]-PK 11195 from rat cerebral cortex and ovary membrane preparations; competitive radioligand binding assay |
Why This Matters
This quantitative affinity data enables researchers to select this specific compound as a validated PBR-binding probe or lead scaffold, distinguishing it from structurally similar benzimidazoles that lack the requisite substitution pattern for nanomolar receptor engagement.
- [1] BindingDB. BDBM50408724 (CHEMBL338378). Affinity Data: IC50 = 19.9 nM (rat cerebral cortex), IC50 = 41.7 nM (rat ovary). Displacement of [3H]-PK 11195 from peripheral-type benzodiazepine receptor. University of Bari Aldo Moro / ChEMBL curation. View Source
- [2] Neurogen Corporation. Benzimidazole and pyridylimidazole derivatives as ligands for GABA receptors. US Patent US6916819. 2005. View Source
